N-(2-nitrophenyl)thiophene-2-carboxamide

Description

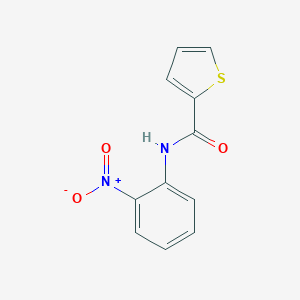

Structure

3D Structure

Properties

IUPAC Name |

N-(2-nitrophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c14-11(10-6-3-7-17-10)12-8-4-1-2-5-9(8)13(15)16/h1-7H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXFHJJWFDLTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Nitrophenyl Thiophene 2 Carboxamide

Direct Synthesis Protocols

Direct synthesis involves the straightforward reaction of key starting materials to form the desired amide bond.

The principal method for synthesizing N-(2-nitrophenyl)thiophene-2-carboxamide is the condensation reaction between 2-thiophenecarbonyl chloride and 2-nitroaniline (B44862). iucr.orgnih.gov In this reaction, equimolar amounts of the two reactants are typically used. iucr.orgnih.gov The nucleophilic amino group of 2-nitroaniline attacks the electrophilic carbonyl carbon of 2-thiophenecarbonyl chloride, leading to the formation of the amide linkage and the elimination of hydrogen chloride.

This reaction is a fundamental example of N-acylation, a widely used transformation in organic synthesis. The reactivity of the acyl chloride makes it an excellent electrophile for this purpose.

To ensure a high yield and purity of this compound, the reaction conditions are carefully controlled. The reaction is commonly carried out in acetonitrile (B52724) as the solvent. iucr.orgnih.gov The mixture is heated to reflux with constant stirring for approximately one hour to drive the reaction to completion. iucr.orgnih.gov Following the reaction, the solvent is allowed to evaporate, which facilitates the crystallization of the product, yielding yellow crystals of good quality. iucr.orgnih.gov

| Reaction Parameter | Condition | Reference |

| Reactants | 2-Thiophenecarbonyl chloride, 2-Nitroaniline | iucr.orgnih.gov |

| Stoichiometry | Equimolar quantities | iucr.orgnih.gov |

| Solvent | Acetonitrile | iucr.orgnih.gov |

| Temperature | Reflux | iucr.orgnih.gov |

| Reaction Time | 1 hour | iucr.orgnih.gov |

| Product Isolation | Evaporation of solvent and crystallization | iucr.orgnih.gov |

Precursor-Based Synthetic Strategies

The synthesis can also be viewed from the perspective of its key precursors, which serve as foundational building blocks.

2-Nitroaniline serves as a crucial template in the synthesis of N-aromatic amides like this compound. iucr.orgnih.gov Its structure provides the essential N-aromatic core onto which various acyl groups can be introduced. The presence of the nitro group influences the electronic properties and reactivity of the aniline (B41778) ring. iucr.orgnih.gov The study of such derivatives allows for a systematic investigation of structural changes and supramolecular behavior. iucr.orgnih.gov Commercially, 2-nitroaniline is prepared by reacting 2-nitrochlorobenzene with ammonia. wikipedia.org It is a key precursor for o-phenylenediamine, which is used to produce benzimidazoles, an important class of heterocycles in pharmaceuticals. wikipedia.org

Related Synthetic Approaches for Thiophene (B33073) Carboxamide Analogues

The fundamental principles used to synthesize this compound can be extended to create a variety of thiophene carboxamide analogues.

Thiophene carboxamide analogues are often synthesized through condensation reactions involving derivatives of thiophene-2-carboxylic acid. taylorandfrancis.com For instance, new 2-substituted benzimidazole (B57391) derivatives can be synthesized via microwave irradiation by condensing 2-nitroaniline with different carboxylic acids, including heterocyclic ones. taylorandfrancis.com This highlights the versatility of 2-nitroaniline as a building block.

Another approach involves the reaction of 5-(4-fluorophenyl)thiophene-2-carboxylic acid with various anilines in dichloromethane, using DMAP and EDC as coupling agents. nih.gov The Gewald reaction is another prominent method for preparing polysubstituted 2-aminothiophenes, which can then be further functionalized. researchgate.net This reaction can be performed as a one-pot procedure or a two-step process involving the isolation of an intermediate. researchgate.net

Nitration Procedures for Introduction of Nitro Moieties

The introduction of the nitro moiety in the synthesis of this compound is accomplished by utilizing a starting material that already contains the nitro group, specifically 2-nitroaniline. The primary synthesis of the target compound is an amidation reaction rather than a direct nitration of N-phenylthiophene-2-carboxamide.

A reported method for the synthesis of this compound involves the reaction of 2-thiophenecarbonyl chloride with 2-nitroaniline. nih.goviucr.org In this procedure, equimolar amounts of the reactants are dissolved in acetonitrile and refluxed with constant stirring for one hour. nih.goviucr.org After the reaction, the solvent is allowed to evaporate, yielding yellow crystals of the desired product. nih.goviucr.org

Reaction Scheme:

The 2-nitroaniline used in this synthesis is commercially available but is industrially produced through the nitration of aniline. This process requires careful control of reaction conditions to favor the formation of the desired ortho and para isomers over the meta isomer and to manage the reactivity of the aniline starting material.

Detailed Research Findings

The following table summarizes the key parameters for the synthesis of this compound from 2-nitroaniline.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Reaction Condition | Product |

| 2-Thiophenecarbonyl chloride | 2-Nitroaniline | Acetonitrile | 1 hour | Reflux | This compound |

Advanced Structural Characterization of N 2 Nitrophenyl Thiophene 2 Carboxamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of N-(2-nitrophenyl)thiophene-2-carboxamide offers a detailed view into its molecular architecture and supramolecular assembly.

Asymmetric Unit Composition and Molecular Conformation

The crystal structure of this compound reveals that the asymmetric unit contains two independent molecules, designated as A and B. iucr.orgstrath.ac.uknih.gov This means that the entire crystal lattice can be generated by applying symmetry operations to this pair of molecules. While chemically identical, these two molecules exhibit distinct conformational features, particularly in the relative orientation of their aromatic rings. iucr.org

Dihedral Angle Analysis between Benzene (B151609) and Thiophene (B33073) Rings

A notable difference between the two molecules in the asymmetric unit lies in the dihedral angle between the planes of the benzene and thiophene rings. iucr.orgstrath.ac.uk In molecule A, this angle is 13.53 (6)°, while in molecule B, it is a more acute 8.50 (5)°. iucr.orgnih.gov Additionally, the nitro groups are twisted relative to the benzene rings to which they are attached, with dihedral angles of 15.44 (4)° and 16.07 (6)° for the two molecules. iucr.org

| Molecule | Dihedral Angle (Benzene-Thiophene) |

| Molecule A | 13.53 (6)° |

| Molecule B | 8.50 (5)° |

This interactive table summarizes the dihedral angles between the aromatic rings for the two independent molecules in the asymmetric unit.

Intramolecular Hydrogen Bonding Network and Ring Motifs (e.g., N—H⋯O interactions and S(6) ring motif)

Within each of the two independent molecules, a significant intramolecular N—H⋯O hydrogen bond is observed. iucr.orgstrath.ac.uknih.gov This interaction occurs between the amide hydrogen (N—H) and the oxygen atom of the ortho-nitro group on the phenyl ring. This hydrogen bond closes a six-membered ring, which is described by the graph-set notation as an S(6) ring motif. iucr.orgstrath.ac.uknih.gov This intramolecular connection plays a crucial role in stabilizing the conformation of each molecule.

Intermolecular Interactions and Supramolecular Crystal Packing (e.g., Weak C—H⋯O and C—H⋯S interactions, R22(9) and R44(25) rings, layer formation parallel to (010))

The crystal packing of this compound is not governed by classical strong hydrogen bonds but by a network of weak intermolecular interactions. iucr.orgstrath.ac.uk These include weak C—H⋯O and C—H⋯S interactions. iucr.org Specifically, hydrogen atoms on the phenyl and thiophene rings act as donors to the nitro oxygen atoms, the thiophene sulfur atom, and the carbonyl oxygen atom of neighboring molecules. nih.gov

These interactions collectively build a complex supramolecular architecture. The combination of C—H···O and C—H···S interactions leads to the formation of edge-fused ring patterns, specifically R2(2)(9) and R4(4)(25) motifs. iucr.orgstrath.ac.uknih.gov This intricate network of non-covalent bonds results in the formation of molecular layers that are arranged parallel to the (010) crystallographic plane. iucr.orgstrath.ac.uknih.gov

Crystallographic Space Group and Unit Cell Parameters

The compound crystallizes in the monoclinic system with the space group P 21/c. iucr.orgnih.gov This space group is centrosymmetric. The unit cell contains eight molecules (Z = 8), consistent with the presence of two molecules in the asymmetric unit. iucr.orgnih.gov The detailed unit cell parameters determined at a temperature of 123 K are summarized in the table below. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 11.6359 (3) |

| b (Å) | 13.2501 (3) |

| c (Å) | 17.7412 (4) |

| β (°) | 129.898 (1) |

| Volume (ų) | 2098.47 (9) |

| Z | 8 |

This interactive table presents the crystallographic data for this compound.

Comparative Crystallographic Analysis with Furan (B31954) Analogues

A comparison with the furan analogue, N-(2-nitrophenyl)furan-2-carboxamide, provides insight into the structural effects of substituting the thiophene ring's sulfur atom with an oxygen atom. iucr.orgrsc.orgbris.ac.uk The furan derivative crystallizes with a single molecule in its asymmetric unit, and the dihedral angle between its furan and benzene rings is 9.71 (5)°. iucr.orgresearchgate.netnih.gov This value is quite similar to the angles observed in the two molecules of the thiophene analogue (13.53 (6)° and 8.50 (5)°). iucr.org In the furan analogue, the nitro group forms a dihedral angle of 10.15 (5)° with the benzene ring. researchgate.netnih.gov While both structures feature a trans amide conformation and intramolecular hydrogen bonding involving the nitro group, the furan analogue's crystal packing is described as forming helical chains via weak C—H⋯O interactions, a different supramolecular arrangement compared to the layered structure of the thiophene compound. iucr.orgresearchgate.net

| Compound | Heteroaromatic Ring | Dihedral Angle (Aromatic Rings) | Supramolecular Motif |

| This compound | Thiophene | 13.53 (6)° / 8.50 (5)° | Layered structure via R2(2)(9) and R4(4)(25) rings |

| N-(2-nitrophenyl)furan-2-carboxamide | Furan | 9.71 (5)° | Helical chains via C—H⋯O interactions |

This interactive table compares key structural features of this compound with its furan analogue.

Spectroscopic Techniques for Structural Elucidation

The definitive structural analysis of this compound is achieved through a combination of spectroscopic methods. Each technique offers unique insights into the molecular structure, and together they provide a comprehensive characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include the N-H stretching of the amide group, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong and sharp peak usually found between 1630 and 1695 cm⁻¹. The aromatic C-H stretching vibrations of both the nitrophenyl and thiophene rings would appear around 3000-3100 cm⁻¹. Furthermore, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to be present in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-S stretching vibration within the thiophene ring is typically weaker and can be found in the fingerprint region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch | 1630 - 1695 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Nitro | Asymmetric NO₂ Stretch | 1500 - 1560 |

| Nitro | Symmetric NO₂ Stretch | 1345 - 1385 |

| Thiophene | C-C Stretch | 1400 - 1550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of a molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each chemically non-equivalent proton. The amide proton (N-H) would likely appear as a broad singlet in the downfield region, typically between δ 8.0 and 10.5 ppm. The protons of the thiophene ring are expected to be in the aromatic region (δ 7.0-8.5 ppm), showing characteristic coupling patterns (doublets or doublet of doublets) depending on their position. The protons of the 2-nitrophenyl group would also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 160-170 ppm. The carbon atoms of the thiophene and nitrophenyl rings would appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitro group would be significantly deshielded and appear at a higher chemical shift. General ¹³C NMR chemical shift ranges for amides and aromatic carbons are well-established. uobasrah.edu.iq

Although specific, fully assigned experimental ¹H and ¹³C NMR data for this compound were not found in the searched literature, analysis of related structures provides expected chemical shift regions.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide N-H | 8.0 - 10.5 | Broad Singlet |

| Thiophene H | 7.0 - 8.5 | Doublet, Doublet of Doublets |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | 160 - 170 |

| Thiophene C | 120 - 140 |

| Nitrophenyl C | 115 - 150 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₈N₂O₃S), the molecular weight is 248.25 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 248. The fragmentation of the molecule would likely proceed through several pathways. A common fragmentation for amides is the cleavage of the amide bond (C-N bond), which could lead to the formation of the thiophene-2-carbonyl cation (m/z 111) and the 2-nitrophenylaminyl radical. Another possible fragmentation is the loss of the nitro group (-NO₂) from the molecular ion, resulting in a fragment at m/z 202. Further fragmentation of the thiophene ring and the nitrophenyl ring would lead to a series of smaller ions. For comparison, the mass spectrum of the related compound N-(3-nitrophenyl)thiophene-2-carboxamide is available, which can provide insights into potential fragmentation pathways. nist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₁H₈N₂O₃S⁺ | 248 |

| [M-NO₂]⁺ | C₁₁H₈N₂OS⁺ | 202 |

| [C₅H₃OS]⁺ | Thiophene-2-carbonyl cation | 111 |

| [C₄H₃S]⁺ | Thienyl cation | 83 |

X-ray Photoelectron Spectroscopy (XPS) in Surface and Chemical State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would provide detailed information about the chemical environments of carbon, nitrogen, oxygen, and sulfur atoms. The N 1s spectrum would be of particular interest, as it can distinguish between the nitrogen in the amide group and the nitrogen in the nitro group. The binding energy of the N 1s electron in the amide group is typically around 399-400 eV, while for the nitro group, it is expected at a higher binding energy, generally in the range of 405-408 eV. The C 1s spectrum would show different peaks for the carbons in the thiophene ring, the phenyl ring, and the carbonyl group. The S 2p spectrum would confirm the presence of sulfur in the thiophene ring, and the O 1s spectrum would show signals for the oxygen atoms in the carbonyl and nitro groups.

While specific XPS data for this compound is not available in the provided search results, studies on nitrophenyl films provide relevant comparative data on the binding energies of nitrogen in different chemical states. nih.gov

Table 5: Predicted XPS Binding Energies for Core Electrons in this compound

| Element | Orbital | Chemical Environment | Predicted Binding Energy (eV) |

|---|---|---|---|

| N | 1s | Amide (-NH-) | ~399 - 400 |

| N | 1s | Nitro (-NO₂) | ~405 - 408 |

| C | 1s | C-C, C-H (Aromatic) | ~284.8 |

| C | 1s | C-N | ~286 |

| C | 1s | C=O | ~288 |

| S | 2p | Thiophene | ~164 |

| O | 1s | C=O | ~531 |

Biological Activity and Mechanism of Action Pre Clinical and in Vitro

Anticancer Activity Profiling

While the general class of thiophene (B33073) carboxamides has been investigated for potential anticancer properties, detailed and specific research on the anticancer profile of N-(2-nitrophenyl)thiophene-2-carboxamide is not extensively documented in the available scientific literature. nih.govmdpi.commdpi.com

In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines

No specific studies detailing the in-vitro cytotoxic effects of this compound against a panel of cancer cell lines were identified in the reviewed literature. Research on related thiophene carboxamide derivatives has shown cytotoxic effects against various cancer cell lines, including those of the breast, colon, and liver, but these findings are not directly attributable to this compound. mdpi.commdpi.comnih.gov

Investigation of Anti-Proliferative Mechanisms (e.g., Inhibition of Cell Proliferation)

There is no specific information available from published studies regarding the investigation of anti-proliferative mechanisms of this compound. General studies on the thiophene carboxamide scaffold suggest that some derivatives may exert their anticancer effects by inhibiting cell proliferation. mdpi.com

Enzyme Target Inhibition in Oncological Contexts (e.g., FOXM1, VEGFR-2, Abl Kinase, 15-lipoxygenase)

Specific inhibitory activity of this compound against key oncological enzyme targets such as Forkhead Box M1 (FOXM1), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Abl Kinase, or 15-lipoxygenase has not been reported in the available literature. However, various other thiophene-based molecules have been explored as inhibitors of these enzymes. For instance, some thiophene carboxamide derivatives have been identified as potent VEGFR-2 inhibitors. mdpi.com Similarly, other distinct thiophene compounds have been investigated for their potential to inhibit 15-lipoxygenase.

Disruption of Cellular Structural Components (e.g., Tubulin Polymerization Inhibition)

There are no specific studies available that demonstrate the ability of this compound to disrupt cellular structural components such as tubulin. The inhibition of tubulin polymerization is a mechanism of action for some anticancer agents, and various heterocyclic compounds, including certain carboxamides, have been investigated for this property. nih.gov

Impact on Cellular Metabolic Pathways (e.g., influencing acetylation status of metabolic enzymes)

No research data was found regarding the specific impact of this compound on cellular metabolic pathways or the acetylation status of metabolic enzymes.

Other Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition for Neurological Applications

Thiophene derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. The rationale involves replacing structural moieties of known AChE inhibitors like donepezil (B133215) with a thiophene ring. nih.govpsu.edu A study on a series of novel thiophene derivatives identified several compounds with more potent AChE inhibitory activity than the reference drug, donepezil. nih.govnih.gov For example, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide demonstrated 60% inhibition compared to 40% for donepezil under the same conditions. nih.govnih.gov Furthermore, resveratrol-thiophene hybrids have also shown excellent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

| Compound Derivative | % AChE Inhibition | Reference |

|---|---|---|

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 60% | nih.govnih.gov |

| Donepezil (Reference) | 40% | nih.govnih.gov |

| Resveratrol–thiophene hybrid (Compound II) | IC₅₀ = 15.7 µM | mdpi.com |

| Resveratrol–thiophene hybrid (Compound III) | IC₅₀ = 46.6 µM | mdpi.com |

Research on Genotoxicity in Thiophene Carboxanilide Class Compounds

The potential for genotoxicity in thiophene-containing compounds is an important area of research. The metabolic activation of the thiophene ring by cytochrome P450 (CYP450) enzymes can lead to the formation of reactive metabolites, such as epoxides and sulfoxides. acs.orgacs.org These reactive species are electrophilic and can form covalent adducts with DNA, which, if not repaired, can lead to mutations and genotoxicity. acs.org

A study involving 140 thiophene derivatives used an SOS Chromotest to measure genetic toxicity. acs.orgnih.gov Compounds were classified as genotoxic if their maximal SOS induction factor (IMAX) was 1.5 or greater. acs.orgnih.gov This research led to the development of predictive models that link molecular structure to genotoxic potential, achieving high prediction rates. nih.gov The primary mechanism of genotoxicity is believed to be DNA alkylation by reactive metabolites formed during enzymatic oxidation of the thiophene ring. acs.org

Structure Activity Relationship Sar Insights and Molecular Design Principles

Impact of Substituent Effects on Biological Potency

The nature and position of substituents on the aromatic rings are primary determinants of the biological activity of N-phenylthiophene-2-carboxamides.

The presence of electron-withdrawing groups (EWGs) on the phenyl ring is a critical factor for the antibacterial potential of thiophene-2-carboxamide derivatives. The nitro group (-NO₂) in N-(2-nitrophenyl)thiophene-2-carboxamide is a potent EWG that significantly influences the molecule's electronic properties.

Research on related heterocyclic compounds has consistently shown that EWGs enhance antimicrobial activity. nih.gov For instance, studies on thiazole-clubbed 1,3,4-oxadiazoles demonstrated that derivatives with EWGs like nitro (-NO₂) and fluoro (-F) groups at the para-position of the phenyl ring exhibited the highest antibacterial activity. nih.gov This enhancement is often attributed to an increase in the lipophilicity of the molecule, which facilitates its diffusion across the bacterial cell membrane to reach its site of action. nih.gov

In a study of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing strong EWGs such as cyano (-CN) and nitro (-NO₂) groups showed a noticeable increase in binding energy in molecular docking studies compared to those with electron-releasing groups. mdpi.com However, the specific biological effect can be nuanced. While both -CN and -NO₂ are strong EWGs, their impact on the molecular electrostatic potential can differ, potentially leading to different interactions within a biological target. mdpi.com For example, the electron-withdrawing effect of a -CN group was found to be stronger than that of a -NO₂ group in one study, influencing how the compounds bind in the target cavity. mdpi.com The 5-nitrothiophene-2-carboxamide (B1296742) (5N2C) scaffold itself has been identified as crucial for the antileishmanial activity in other research, where it is bioactivated by a nitroreductase enzyme in the parasite. dur.ac.uk

Pharmacophore-Guided Molecular Optimization

Design Principles for Enhanced Target Affinity and Selectivity

Systematic studies on related thiophene-2-carboxamide derivatives have illuminated several design principles crucial for optimizing their interaction with biological targets.

The carboxamide linker is widely considered essential for the biological activity of this class of compounds. strath.ac.uk It often participates in crucial hydrogen bonding interactions with target proteins. The planarity and rigidity of the amide bond also play a significant role in orienting the flanking aromatic rings for optimal binding.

The nature and position of substituents on the N-phenyl ring are critical determinants of activity. In a related series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing groups on the phenyl ring was shown to influence their inhibitory activity. While direct SAR data for this compound is limited, the ortho-nitro group in the parent compound is a strong electron-withdrawing group and is considered essential for the primary target interaction in some series of nitrothiophene carboxamides developed as antibacterial agents.

Modifications to the thiophene (B33073) ring also offer a viable strategy for modulating activity. Studies on other thiophene-2-carboxamide series have shown that substitutions at various positions of the thiophene ring can significantly impact biological outcomes. For instance, in a study of 3-substituted thiophene-2-carboxamides, amino derivatives displayed more potent antioxidant and antibacterial activities compared to their hydroxyl or methyl counterparts, suggesting that introducing hydrogen bond donors or acceptors at this position could be beneficial. nih.gov

The following table summarizes the general SAR insights for thiophene-2-carboxamide derivatives, which can be extrapolated to guide the design of this compound analogs.

| Molecular Fragment | Modification | Impact on Activity | Reference |

| Carboxamide Linker | Core structure | Essential for activity | strath.ac.uk |

| N-Phenyl Ring | Electron-withdrawing substituents | Can influence inhibitory activity | |

| Ortho-nitro group | Essential for activity in some antibacterial nitrothiophene series | ||

| Thiophene Ring | Substitution at the 3-position | Amino > Hydroxyl > Methyl for antioxidant/antibacterial activity | nih.gov |

Strategies for Structural Modification and Lead Optimization based on SAR Data

Based on the available SAR data for the broader class of thiophene-2-carboxamides, several strategies can be employed for the structural modification and lead optimization of this compound.

Modification of the N-Phenyl Ring:

A primary strategy involves exploring the impact of the nitro group's position and the introduction of other substituents on the phenyl ring.

Positional Isomers of the Nitro Group: Synthesizing and testing the meta- (N-(3-nitrophenyl)thiophene-2-carboxamide) and para- (N-(4-nitrophenyl)thiophene-2-carboxamide) isomers would elucidate the importance of the ortho-nitro group for target binding. This could reveal if the ortho positioning is crucial for forming specific intramolecular hydrogen bonds or for inducing a particular conformation necessary for activity.

Replacement of the Nitro Group: The nitro group can be replaced with other electron-withdrawing groups such as cyano (-CN), trifluoromethyl (-CF3), or sulfonyl groups to assess if the electron-withdrawing nature is the primary driver of activity or if the specific chemistry of the nitro group is key. Conversely, introducing electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) could reveal if electron density on the phenyl ring is detrimental to activity.

Introduction of Additional Substituents: Adding other small substituents (e.g., halogens, alkyl groups) at different positions of the nitrophenyl ring can probe for additional binding pockets and potentially enhance selectivity.

Modification of the Thiophene Ring:

Altering the substitution pattern on the thiophene ring presents another avenue for lead optimization.

Substitution at the 3-, 4-, and 5-positions: Introducing small, functional groups at these positions can modulate the electronic properties and steric profile of the molecule. Based on findings from related series, introducing a small hydrogen bond donor or acceptor at the 3-position, such as an amino or hydroxyl group, could enhance target interactions. nih.gov

The following table outlines potential structural modifications and the expected insights for lead optimization of this compound.

| Modification Strategy | Specific Change | Rationale/Expected Insight |

| N-Phenyl Ring Modification | Move nitro group from ortho to meta or para position | Determine the importance of the ortho-substitution for activity. |

| Replace nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) | Evaluate if the electron-withdrawing effect is the key factor for activity. | |

| Replace nitro group with electron-donating groups (e.g., -OCH3, -CH3) | Assess the impact of increased electron density on the phenyl ring. | |

| Introduce additional substituents (e.g., halogens, alkyls) | Probe for additional binding interactions and improve selectivity. | |

| Thiophene Ring Modification | Introduce substituents at the 3-, 4-, or 5-positions (e.g., -NH2, -OH) | Modulate electronic properties and explore new binding interactions. |

| Bioisosteric replacement (e.g., furan (B31954), pyrrole, thiazole) | Understand the role of the thiophene sulfur atom in target binding. |

By systematically applying these design principles and lead optimization strategies, medicinal chemists can further refine the structure of this compound to develop new therapeutic agents with improved efficacy and selectivity. Further detailed biological evaluations of these synthesized analogs are crucial to build a comprehensive SAR profile for this promising chemical scaffold.

Q & A

Basic: What synthetic methodologies are commonly employed for N-(2-nitrophenyl)thiophene-2-carboxamide?

Answer:

The compound is typically synthesized via a condensation reaction between thiophene-2-carbonyl chloride and 2-nitroaniline. A standard procedure involves refluxing equimolar quantities of the reactants in acetonitrile for 3–6 hours, followed by solvent evaporation and recrystallization from ethanol or dichloromethane. Characterization includes IR spectroscopy (amide N-H stretch at ~3310 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials .

Advanced: How can discrepancies between experimental and computational spectroscopic data be resolved?

Answer:

Discrepancies often arise from dynamic effects (e.g., solvent interactions) or incorrect structural models. To resolve these:

- Validate the crystal structure using single-crystal XRD (e.g., monoclinic P21/c space group, unit cell parameters: a = 11.6359 Å, b = 13.2501 Å, c = 17.7412 Å, β = 129.898°) .

- Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Cross-check refinement parameters (e.g., R1 < 0.05) in SHELXL to ensure structural accuracy .

Basic: What analytical techniques are critical for structural elucidation?

Answer:

- Single-crystal X-ray diffraction (XRD): Determines unit cell parameters, space group, and anisotropic displacement parameters. For this compound, the asymmetric unit contains two independent molecules with distinct torsion angles .

- Vibrational spectroscopy (IR): Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, amide I/II bands).

- NMR spectroscopy: Confirms proton environments (e.g., thiophene H at δ 7.2–7.8 ppm, nitroaryl H at δ 8.0–8.5 ppm) .

Advanced: How can synthetic yields be optimized given steric hindrance from the nitro group?

Answer:

- Use 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to accelerate acyl transfer .

- Employ high-dielectric solvents (e.g., DMF) to stabilize transition states.

- Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) and adjust stoichiometry (1.1:1 molar ratio of 2-nitroaniline to acyl chloride) to account for steric bulk .

Basic: Which software tools are essential for crystallographic analysis?

Answer:

- SHELX suite (SHELXL): For structure refinement (e.g., R1 = 0.047, wR2 = 0.116) .

- Mercury: Visualizes hydrogen-bond networks (e.g., N–H⋯N interactions forming R₂²(10) motifs) and packing diagrams .

- WinGX/ORTEP: Processes diffraction data and generates thermal ellipsoid plots .

Advanced: How do intermolecular interactions influence crystal packing and stability?

Answer:

- Hydrogen bonding: Inversion dimers linked by N–H⋯N bonds (e.g., N2–H2⋯N1, 2.89 Å) stabilize the lattice. These interactions form [010] chains via C–H⋯O contacts .

- π-π stacking: The nitro group’s electron-withdrawing nature reduces aromatic interactions, favoring edge-to-face packing.

- Use Mercury to calculate interaction energies (e.g., van der Waals contributions) and validate thermal displacement parameters .

Advanced: What computational approaches predict electronic properties influenced by nitro group orientation?

Answer:

- DFT calculations: Optimize geometry (e.g., dihedral angle between thiophene and nitrophenyl rings = ~77.8°) and compute frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

- UV-Vis spectroscopy: Compare experimental λmax (e.g., π→π* transitions at ~300 nm) with time-dependent DFT results.

- Electrostatic potential maps: Identify electron-deficient regions near the nitro group for reactivity studies .

Basic: How is purity assessed post-synthesis?

Answer:

- HPLC (C18 column, acetonitrile/water 70:30): Retention time ~6.2 min with >98% purity.

- Elemental analysis: Validate %C, %H, %N (e.g., C₁₁H₈N₂O₃S requires C 53.22%, H 3.25%, N 11.28%) .

- Melting point: Sharp m.p. ~388 K confirms crystallinity .

Advanced: How to analyze anisotropic displacement parameters for thermal motion?

Answer:

- Refine anisotropic ADPs in SHELXL using the Hirshfeld rigid-bond test (Δ < 0.01 Ų for bonded atoms).

- Visualize ellipsoids in Mercury; elongated ellipsoids along specific axes indicate librational motion .

- Compare thermal parameters with similar structures (e.g., thiophene derivatives in CSD database) to identify outliers .

Advanced: What strategies validate hydrogen-bond assignments in XRD data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.